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Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)acetaldehyde

Foreword
In the landscape of pharmaceutical and agrochemical development, the precise

characterization of intermediate compounds is not merely a procedural step but the foundation

of successful synthesis and scalable production.[1] 2-(4-Chlorophenyl)acetaldehyde (CAS

No. 4251-65-4) is one such pivotal intermediate. Its unique chlorophenyl structure offers

enhanced stability and reactivity, making it a valuable building block in the synthesis of novel

anti-inflammatory agents, antimicrobial compounds, and specialty chemicals.[1] This guide

provides a comprehensive overview of the essential physical and spectroscopic properties of

this compound, moving beyond a simple datasheet to offer insights into the causality behind

analytical method selection and data interpretation. The protocols herein are designed as self-

validating systems, ensuring that researchers can confidently verify the identity, purity, and

stability of this critical reagent.

Core Compound Identification and General
Properties
Accurate identification is the first principle of chemical synthesis. 2-(4-
Chlorophenyl)acetaldehyde is an aromatic aldehyde that presents as a white to light yellow

semi-solid or a colorless to pale yellow liquid at room temperature.[1][2] Its identity is
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unequivocally established by its unique combination of molecular formula, weight, and CAS

number.

Property Value Source(s)

IUPAC Name
2-(4-

chlorophenyl)acetaldehyde
[3]

Synonyms

4-

Chlorobenzeneacetaldehyde,

(4-Chloro-phenyl)-

acetaldehyde

[4]

CAS Number 4251-65-4 [4][5]

Molecular Formula C₈H₇ClO [3][4]

Molecular Weight 154.59 g/mol [4]

Appearance
White to light yellow semi-solid

/ Colorless to pale yellow liquid
[1][2]

Physicochemical Characteristics
The physicochemical properties of a compound dictate its behavior in a reaction, its solubility in

various media, and the optimal conditions for its storage and handling. These parameters are

critical for process development and safety.
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Property Value
Comments &
Insights

Source(s)

Boiling Point
235.8 °C (at 760

mmHg)

The relatively high

boiling point is typical

for an aromatic

compound of this

molecular weight.

Distillation should be

conducted under

vacuum to prevent

thermal degradation.

Echemi [1 (from initial

search)]

Melting Point

Discrepant data

reported: 87-88 °C or

~19.8 °C (Predicted)

The significant

discrepancy suggests

potential

polymorphism or that

the higher value

corresponds to a

derivative. The

predicted value of

~19.8°C aligns better

with its observed

semi-solid state at

room temperature.

Purity can also

significantly impact

melting point.

Echemi [1 (from initial

search)], LabSolutions

[4 (from initial search)]

Density 1.2 ± 0.1 g/cm³

This value is important

for calculating molar

quantities from

volumes.

Echemi [1 (from initial

search)]

Solubility Limited in water;

Soluble in organic

solvents (e.g.,

ethanol, ether, MTBE)

The hydrophobic

chlorophenyl ring

limits aqueous

solubility. Methyl tert-

butyl ether (MTBE) is
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a preferred solvent for

stock solutions due to

enhanced stability of

halogenated

acetaldehydes

compared to acetone.

[2][6]

Purity
Commercially

available at ≥ 95%

Purity is often

assessed by NMR.

Some suppliers

provide the compound

stabilized with citric

acid to inhibit

oxidation or

polymerization.[1][7]

Storage

Store at 2–8 °C or ≤ -4

°C, under an inert

atmosphere.

Aldehydes are prone

to oxidation. Cool,

dark, and oxygen-free

conditions are

essential to maintain

purity and prevent the

formation of the

corresponding

carboxylic acid.[1][6]

Spectroscopic Characterization: Expected
Signatures and Interpretation
While commercial standards are available, independent spectroscopic verification is a

cornerstone of good laboratory practice. The following sections detail the expected

spectroscopic signatures for confirming the structural integrity of 2-(4-
Chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For

2-(4-Chlorophenyl)acetaldehyde, the ¹H and ¹³C NMR spectra provide a unique fingerprint.

Expected ¹H NMR Signatures (in CDCl₃):

Aldehydic Proton (CHO): A triplet signal is expected around δ 9.7-9.8 ppm. This downfield

shift is characteristic of aldehydic protons. It will appear as a triplet due to coupling with the

adjacent methylene (-CH₂-) protons.

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will produce two distinct signals,

each integrating to 2H. These will appear as a pair of doublets (an AA'BB' system) between δ

7.1-7.4 ppm. The protons ortho to the chlorine atom will be at a slightly different chemical

shift than those meta to it.

Methylene Protons (CH₂): A doublet signal is expected around δ 3.6-3.7 ppm, integrating to

2H. This signal corresponds to the protons on the carbon adjacent to both the aromatic ring

and the carbonyl group. It will be split into a doublet by the single aldehydic proton.

Expected ¹³C NMR Signatures (in CDCl₃):

Carbonyl Carbon (C=O): A signal far downfield, typically around δ 198-200 ppm.

Aromatic Carbons: Four signals are expected. The carbon bearing the chlorine atom (C-Cl)

will be around δ 135 ppm. The carbon bearing the acetaldehyde group (C-CH₂) will be

around δ 133 ppm. The two sets of equivalent CH carbons will appear around δ 130 ppm

and δ 129 ppm.

Methylene Carbon (CH₂): A signal around δ 45-50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential and rapid technique for identifying key functional groups.

Key Expected IR Absorption Bands (Liquid Film):

C=O Stretch (Carbonyl): A very strong and sharp absorption band between 1720-1740 cm⁻¹.

This is a definitive peak for the aldehyde functional group.[8]
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C-H Stretch (Aldehydic): Two characteristic, medium-intensity bands are expected near 2820

cm⁻¹ and 2720 cm⁻¹. The presence of both peaks is strong evidence for an aldehyde.[8]

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1475 cm⁻¹ region.

C-Cl Stretch: A strong band in the fingerprint region, typically around 1090-1015 cm⁻¹ for a

para-substituted chlorobenzene.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

offering conclusive evidence of molecular identity.

Expected Mass Spectrum Signatures (Electron Ionization - EI):

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural

isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), this will appear as a pair of peaks:

[M]⁺ at m/z 154 and [M+2]⁺ at m/z 156, with a characteristic intensity ratio of approximately

3:1. This pattern is a hallmark of a monochlorinated compound.[9]

Primary Fragmentation Pathways:

α-Cleavage (Loss of H•): Loss of the aldehydic hydrogen radical to form the stable acylium

ion [M-1]⁺ at m/z 153/155.[10][11]

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the

carbonyl group is highly favorable. This results in the formation of the chlorotropylium ion

at m/z 125/127, which is a very common and often abundant fragment for this type of

structure. The other fragment would be [CHO]⁺ at m/z 29.[12]

Standardized Experimental Protocols
The following protocols outline the standardized procedures for acquiring the spectroscopic

data discussed above. Adherence to these methodologies ensures reproducibility and data

integrity.
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Protocol for NMR Spectroscopic Analysis
This workflow is designed to obtain high-resolution ¹H and ¹³C NMR spectra for structural

verification.
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Sample Preparation

Data Acquisition (300-500 MHz Spectrometer)

Data Processing

Weigh 5-10 mg of sample.

Dissolve in ~0.7 mL of deuterated chloroform (CDCl3). 
 Rationale: CDCl3 is a standard, aprotic solvent that solubilizes the analyte without interfering with proton signals.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

Transfer solution to a 5 mm NMR tube.

Tune and shim the spectrometer for the sample.

Acquire ¹H NMR spectrum (e.g., 16 scans).

Acquire ¹³C NMR spectrum (e.g., 1024 scans). 
 Rationale: ¹³C has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.

Apply Fourier Transform and phase correction.

Calibrate ¹H spectrum to TMS peak at 0.00 ppm.

Integrate ¹H peaks and analyze splitting patterns (multiplicity).

Identify and assign peaks for both ¹H and ¹³C spectra based on expected chemical shifts.

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating the

analyte from volatile impurities and confirming its molecular weight and fragmentation pattern.

Caption: Expected EI-MS Fragmentation Pathways.

Step-by-Step GC-MS Protocol:

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup:

Injector: Set to 250 °C.

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. This

gradient ensures separation from both more volatile and less volatile impurities.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Detector Setup:

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures

reproducible fragmentation patterns that can be compared to libraries.

Mass Range: Scan from m/z 40 to 300 to capture the parent ion and all significant

fragments.

Injection and Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram to

determine the retention time and purity. Examine the mass spectrum of the main peak to

confirm the molecular weight (including the Cl isotope pattern) and match the fragmentation

pattern to the expected structure.

Safety, Handling, and Stability
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From a trustworthiness standpoint, a full characterization includes understanding a compound's

hazards and stability.

Hazards: 2-(4-Chlorophenyl)acetaldehyde is classified as harmful if swallowed, causes

skin irritation, and may cause respiratory irritation.[7] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All

handling should be performed in a well-ventilated chemical fume hood.[9]

Stability: As an aldehyde, this compound is susceptible to oxidation to 4-chlorophenylacetic

acid, especially when exposed to air.[6] It is also sensitive to changes in pH and can degrade

under non-neutral conditions. Long-term storage should be in a tightly sealed container,

preferably under an inert gas like argon or nitrogen, at refrigerated temperatures (2-8 °C).[6]

The use of stabilizers like citric acid by some suppliers underscores this inherent instability.

[7]

Conclusion
2-(4-Chlorophenyl)acetaldehyde is a compound of significant utility in synthetic chemistry. A

thorough understanding of its physical properties—from its melting and boiling points to its

distinct spectroscopic signatures—is paramount for its effective and safe use. The protocols

and predictive data in this guide serve as a robust framework for researchers to validate their

materials, troubleshoot synthetic challenges, and ensure the integrity of their scientific

outcomes. By synthesizing datasheet information with the underlying principles of analytical

chemistry, we empower researchers to move from simple observation to informed application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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